Bismuth antimonide (BiSb)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Bismuth antimonide can be synthesized by melting bismuth and antimony together under an inert gas or vacuum. The process involves heating the two elements until they form a homogeneous liquid, which is then cooled to form the alloy. Zone melting is often used to reduce impurities and achieve high-purity crystals .

Industrial Production Methods

In industrial settings, the production of bismuth antimonide typically involves large-scale melting and casting processes. The materials are melted in a controlled environment to prevent oxidation and contamination. The molten alloy is then cast into ingots or other desired shapes and allowed to cool slowly to ensure uniformity and minimize defects .

化学反应分析

Electrochemical Reactions in Energy Storage

BiSb serves as an anode material in alkali-metal-ion batteries, leveraging alloying/dealloying and conversion reactions.

Potassium-Ion Batteries (KIBs)

-

Mechanism :

BiSb↔K Bi Sb ↔K3 Bi Sb

Sodium-Ion Batteries (SIBs)

-

Mechanism :

BiSb+3Na++3e−↔Na Bi Sb ↔Na3 Bi Sb

Zinc Batteries

-

Mechanism :

BiSb↔Bi+SbO2−↔Bi+SbO3−↔Bi2O3

Table 1: Electrochemical Performance of BiSb in Batteries

Catalytic Reactions

BiSb enhances electrochemical nitrogen reduction (ENRR) due to charge redistribution:

Nitrogen Reduction Reaction (NRR)

-

Mechanism :

N2+6H++6e−BiSb2NH3

High-Pressure Phase Transitions

Under pressure, BiSb undergoes structural changes affecting its electronic properties:

-

Phase Transitions :

Surface Oxidation and Stability

BiSb forms oxide layers in air, influencing its reactivity:

科学研究应用

Thermoelectric Applications

Thermoelectric Devices

Bismuth antimonide is primarily recognized for its thermoelectric properties, which allow it to convert temperature differences into electrical voltage. It is used in thermoelectric generators and coolers, particularly at low temperatures. The efficiency of these devices is often quantified by the figure of merit zT, which combines the material's electrical conductivity (σ), Seebeck coefficient (S), and thermal conductivity (λ):

Research indicates that BiSb alloys can achieve a high figure of merit near 0.6 at cryogenic temperatures (100–150 K), making them suitable for applications in refrigeration and power generation . The optimal composition for thermoelectric efficiency often occurs at specific ratios of bismuth to antimony, such as Bi0.9Sb0.1, which has shown promising performance .

Table 1: Thermoelectric Properties of Bismuth Antimonide

| Composition | Temperature Range (K) | Figure of Merit zT |

|---|---|---|

| Bi0.9Sb0.1 | 80 | 0.15 |

| Bi-Sb Alloy | 100-150 | ~0.6 |

Topological Insulators

Topological Insulator Characteristics

Certain compositions of bismuth antimonide are classified as three-dimensional topological insulators. These materials exhibit conducting surface states while remaining insulating in their bulk form. This unique property arises from band inversion phenomena, where the conduction and valence bands overlap under specific doping conditions .

The discovery of BiSb as a topological insulator has opened avenues for research into quantum computing and spintronics, where the manipulation of electron spin rather than charge is utilized for enhanced device performance.

Superconductivity

Bismuth antimonide alloys have also been found to exhibit superconducting properties at low temperatures. The critical temperature for superconductivity varies based on the alloy composition and external conditions such as pressure . These superconducting materials are crucial for applications in magnetic resonance imaging (MRI), particle accelerators, and other technologies requiring high magnetic fields.

Biomedical Applications

Antimicrobial Properties

Recent studies have highlighted the potential biomedical applications of bismuth compounds, including bismuth antimonide. Bismuth-based drugs have been employed in treating gastrointestinal disorders and have shown antimicrobial activity against various pathogens, including resistant strains .

The ability of bismuth compounds to enhance the efficacy of existing antibiotics makes them promising candidates for developing new therapeutic agents against multidrug-resistant infections .

Table 2: Biomedical Applications of Bismuth Compounds

| Compound | Clinical Use |

|---|---|

| Colloidal bismuth subcitrate | Treatment of gastric ulcers |

| Bismuth subsalicylate | Diarrhea and dyspepsia |

| Bismuth oxide | Wound infection treatment |

Research and Development

Ongoing research into bismuth antimonide focuses on enhancing its properties through alloying techniques and exploring its behavior under varying conditions such as pressure and temperature. Recent findings suggest that BiSb can transition into a Weyl semimetallic phase under high pressure, which could lead to new applications in electronic devices due to its unique transport properties .

作用机制

The mechanism by which bismuth antimonide exerts its effects is primarily related to its electronic structure. The compound’s unique arrangement of electrons allows it to interact with various molecular targets and pathways. For example, in medical applications, bismuth compounds can inhibit bacterial growth by disrupting essential enzymes and cellular processes .

相似化合物的比较

Similar Compounds

Bismuth oxide (Bi2O3): Known for its high refractive index and use in optical coatings.

Antimony trioxide (Sb2O3): Used as a flame retardant and in the production of glass and ceramics.

Bismuth telluride (Bi2Te3): Widely used in thermoelectric devices for cooling and power generation.

Uniqueness

Bismuth antimonide stands out due to its combination of bismuth and antimony, which imparts unique electronic properties not found in other bismuth or antimony compounds. Its ability to act as a topological insulator and its potential for use in advanced electronic applications make it a compound of significant interest .

生物活性

Bismuth antimonide (BiSb) is a compound that has garnered attention in the fields of materials science and medicinal chemistry due to its unique properties and biological activities. This article explores the biological activity of BiSb, focusing on its antimicrobial, anticancer, and antiparasitic properties, as well as its mechanisms of action. The information presented here is derived from a comprehensive review of recent studies and findings related to BiSb and its derivatives.

Bismuth antimonide is a binary compound formed from bismuth (Bi) and antimony (Sb). It exhibits semiconducting properties, which have made it a subject of interest in various applications, including thermoelectrics and optoelectronics. However, its biological activity is equally significant, particularly in the context of antimicrobial and anticancer research.

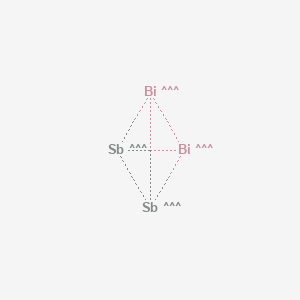

| Property | Value |

|---|---|

| Molecular Formula | BiSb |

| Melting Point | 540 °C |

| Density | 9.78 g/cm³ |

| Band Gap | ~0.2 eV |

| Structure | Cubic |

Antimicrobial Activity

Bismuth compounds, including BiSb, have demonstrated significant antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Studies show that BiSb can disrupt bacterial cell functions through various mechanisms:

- Inhibition of Enzymatic Activity : Bismuth can inactivate critical enzymes involved in bacterial respiration and metabolism, such as urease and alcohol dehydrogenase .

- Disruption of Membrane Integrity : Bismuth compounds induce the formation of membrane vesicles that facilitate the expulsion of toxic substances from bacterial cells .

- Multi-target Mechanisms : Recent research indicates that bismuth affects multiple pathways within bacteria, including oxidative stress response and pH-buffering capabilities .

Case Study: Efficacy Against H. pylori

A study conducted by Yao et al. utilized proteomic and metabolomic analyses to assess the effects of bismuth on six H. pylori strains. The findings revealed that bismuth inhibited growth by downregulating virulence factors such as CagA and VacA and disrupting flagella assembly essential for colonization .

Anticancer Activity

Bismuth compounds have also shown promise in cancer treatment. They exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Bismuth has been reported to trigger programmed cell death in tumor cells by activating apoptotic pathways .

- Inhibition of Tumor Growth : Some studies suggest that bismuth compounds can inhibit tumor proliferation by interfering with cellular signaling pathways involved in growth regulation .

Antiparasitic Activity

Research indicates that bismuth compounds possess antiparasitic properties, particularly against protozoan infections such as leishmaniasis. The mechanisms include:

- Disruption of Parasite Metabolism : Bismuth interferes with metabolic pathways critical for parasite survival.

- Enhancement of Host Immune Response : Bismuth may modulate immune responses, enhancing the host's ability to combat parasitic infections .

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms | Mechanisms |

|---|---|---|

| Antimicrobial | H. pylori | Enzyme inhibition, membrane disruption |

| Anticancer | Various cancer cell lines | Apoptosis induction, tumor growth inhibition |

| Antiparasitic | Protozoan parasites | Metabolic disruption, immune modulation |

Structure-Activity Relationship (SAR)

The biological activity of bismuth compounds is influenced by their chemical structure. Research has highlighted the importance of ligand coordination in determining efficacy:

- Ligand Types : Different ligands can enhance or reduce the biological activity of bismuth complexes.

- Coordination Geometry : The spatial arrangement of ligands around the bismuth ion affects interaction with biological targets .

Case Study: Dithiocarbamate Complexes

Dithiocarbamate complexes of bismuth have shown significant antibacterial and anticancer activities. The structural diversity provided by dithiocarbamate ligands allows for tailored interactions with biological systems, enhancing therapeutic potential .

属性

CAS 编号 |

12323-19-2 |

|---|---|

分子式 |

BiSb |

分子量 |

330.740 g/mol |

IUPAC 名称 |

antimony;bismuth |

InChI |

InChI=1S/Bi.Sb |

InChI 键 |

PEEDYJQEMCKDDX-UHFFFAOYSA-N |

SMILES |

[Sb].[Sb].[Bi].[Bi] |

规范 SMILES |

[Sb].[Bi] |

物理描述 |

Crystals; [MSDSonline] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。